(S)-Cyclopropyl(4-fluorophenyl)methanamine

Serotonin 5-HT₂C receptor agonism Chiral pharmacology Enantiomeric potency ratio

(S)-Cyclopropyl(4-fluorophenyl)methanamine (CAS 473732-88-6) is a chiral, non-racemic 1,1-disubstituted cyclopropylamine with molecular formula C₁₀H₁₂FN and a molecular weight of 165.21 g/mol. Its structure features a single stereogenic centre at the benzylic carbon bearing the amine, cyclopropyl, and 4-fluorophenyl substituents.

Molecular Formula C10H12FN
Molecular Weight 165.21
CAS No. 473732-88-6
Cat. No. B3029001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Cyclopropyl(4-fluorophenyl)methanamine
CAS473732-88-6
Molecular FormulaC10H12FN
Molecular Weight165.21
Structural Identifiers
SMILESC1CC1C(C2=CC=C(C=C2)F)N
InChIInChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2/t10-/m0/s1
InChIKeyDMSWDNXXNCUYLN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Cyclopropyl(4-fluorophenyl)methanamine (CAS 473732-88-6) – Procurement-Grade Chiral Cyclopropylamine Building Block


(S)-Cyclopropyl(4-fluorophenyl)methanamine (CAS 473732-88-6) is a chiral, non-racemic 1,1-disubstituted cyclopropylamine with molecular formula C₁₀H₁₂FN and a molecular weight of 165.21 g/mol . Its structure features a single stereogenic centre at the benzylic carbon bearing the amine, cyclopropyl, and 4-fluorophenyl substituents. This compound belongs to the broader arylcyclopropylamine class, which has been investigated as a pharmacophore for lysine-specific demethylase 1 (LSD1) inhibition [1] and as a privileged scaffold for serotonin 5-HT₂C receptor agonist discovery [2]. The (S)-enantiomer is commercially supplied at purities typically ≥95% (HPLC), with the hydrochloride salt form (CAS 1202478-48-5) also widely available [3].

Why Racemic or Regioisomeric Cyclopropylamines Cannot Substitute for (S)-Cyclopropyl(4-fluorophenyl)methanamine in SAR-Dependent Workflows


Substituting (S)-cyclopropyl(4-fluorophenyl)methanamine with its (R)-enantiomer, the racemate, or a regioisomeric 2-phenylcyclopropylmethylamine introduces uncontrolled variables that undermine structure–activity relationship (SAR) reproducibility. In the closely related 2-phenylcyclopropylmethylamine (2-PCPMA) class, the (+)-(S,S) enantiomer exhibits a 5-HT₂C EC₅₀ of 5.2 nM, whereas the (−)-(R,R) enantiomer shows an EC₅₀ of 909 nM—a 175-fold potency difference arising solely from stereochemistry [1]. Furthermore, the 1,1-disubstituted scaffold of the target compound places the amine directly on the benzylic carbon, yielding distinct conformational constraints and metabolic liabilities compared to 2-substituted analogs where the amine is exocyclic to the cyclopropane [2]. Use of the racemate dilutes enantiomeric purity by 50%, effectively halving the concentration of the active enantiomer in any assay and confounding dose–response interpretation [3]. These differences are not cosmetic—they translate directly into divergent target engagement, selectivity windows, and pharmacokinetic profiles that can derail lead optimisation campaigns.

Quantitative Differentiation Evidence for (S)-Cyclopropyl(4-fluorophenyl)methanamine vs. Closest Analogs


Enantiomer-Dependent 5-HT₂C Potency: (S,S)-vs. (R,R)-Configuration Yields a 175-Fold Difference in the 2-Phenylcyclopropylmethylamine Series

In the structurally analogous 2-phenylcyclopropylmethylamine (2-PCPMA) series, stereochemistry at the cyclopropane–benzylic positions profoundly governs 5-HT₂C receptor agonism. The (+)-trans-(S,S) enantiomer (CHEMBL452719) displays an EC₅₀ of 5.2 nM at the human 5-HT₂C receptor, whereas the (−)-trans-(R,R) enantiomer (CHEMBL449134) yields an EC₅₀ of 909 nM under identical assay conditions [1][2]. This 175-fold potency differential is attributable solely to the spatial orientation of the phenyl and aminomethyl groups relative to the receptor binding pocket. While direct EC₅₀ data for (S)-cyclopropyl(4-fluorophenyl)methanamine itself remain proprietary or unpublished, the well-established SAR within this chemotype predicts that the (S)-enantiomer of the 1,1-disubstituted scaffold will similarly exhibit enantiomer-dependent pharmacology [3]. Procurement of the single (S)-enantiomer rather than the racemate is therefore essential to avoid a 50% reduction in the concentration of the putatively active stereoisomer, which would compress the dynamic range of any dose–response experiment.

Serotonin 5-HT₂C receptor agonism Chiral pharmacology Enantiomeric potency ratio

Fluorine-Substitution Effect on 5-HT₂B Selectivity: 4-Fluoro Analogs Eliminate Off-Target 5-HT₂B Agonism in the 2-PCPMA Series

In the 2-phenylcyclopropylmethylamine series, introduction of a fluorine atom on the phenyl ring is a critical determinant of 5-HT₂B counter-selectivity. The non-fluorinated (+)-trans-(S,S) enantiomer retains measurable 5-HT₂B agonism (EC₅₀ = 37 nM), yielding a 5-HT₂C/5-HT₂B selectivity ratio of only 7.1-fold [1]. In contrast, the fluorinated derivative (+)-21b (bearing a 5-fluoro-2-alkoxy substitution pattern) exhibits an EC₅₀ of 8 nM at 5-HT₂C with no detectable 5-HT₂B agonism up to the highest tested concentration [2]. The 4-fluorophenyl moiety present in (S)-cyclopropyl(4-fluorophenyl)methanamine is therefore expected to confer a similar selectivity advantage over the non-fluorinated parent scaffold. This is pharmacologically critical because 5-HT₂B agonism is associated with valvular heart disease and pulmonary hypertension, representing a key safety liability that has led to the withdrawal or restriction of several serotonergic drugs (e.g., fenfluramine, pergolide) [3].

5-HT₂C selectivity 5-HT₂B counter-screen Fluorinated cyclopropane SAR

Scaffold Topology Differentiation: 1,1-Disubstituted Cyclopropylamine vs. 2-Phenylcyclopropylmethylamine Regioisomers Exhibit Distinct Conformational Profiles

(S)-Cyclopropyl(4-fluorophenyl)methanamine represents a 1,1-disubstituted cyclopropylamine topology in which the amine, 4-fluorophenyl, and cyclopropyl groups converge at a single tetrahedral carbon (the benzylic position). This contrasts with the more extensively characterised 2-phenylcyclopropylmethylamine (2-PCPMA) scaffold, where the phenyl and aminomethyl groups occupy adjacent carbons of the cyclopropane ring, producing a trans-1,2-disubstituted geometry [1]. The topological difference has two measurable consequences: (i) the amine pKa is altered by approximately 0.5–1.0 log units due to the inductive effect of the directly attached cyclopropyl ring vs. the methylene spacer in 2-PCPMA analogs [2]; and (ii) the molecular volume and shape diverge, with the 1,1-disubstituted scaffold presenting a more compact, geminal substitution pattern that can access different binding sub-pockets in target proteins [3]. Procuring the specific 1,1-disubstituted regioisomer rather than the more common 2-substituted variant ensures that SAR campaigns explore a distinct region of chemical space.

Scaffold hopping Conformational constraint Cyclopropylamine regioisomerism

Physicochemical Differentiation: Predicted Properties Reveal Higher LogP and Altered Basicity Relative to Regioisomeric and Non-Fluorinated Analogs

Predicted physicochemical parameters differentiate (S)-cyclopropyl(4-fluorophenyl)methanamine from its closest structural comparators. Using ACD/Labs Percepta predictions (version 14.00), the 1,1-disubstituted 4-fluorophenyl compound exhibits a boiling point of 236.8 ± 15.0 °C and an estimated logP approximately 0.3–0.5 units higher than the non-fluorinated phenyl analog due to the electron-withdrawing 4-fluoro substituent . The (S)-enantiomer (InChI Key: DMSWDNXXNCUYLN-JTQLQIEISA-N) is chromatographically resolvable from the (R)-enantiomer (InChI Key: DMSWDNXXNCUYLN-SNVBAGLBSA-N) . Compared with the 1-(4-fluorophenyl)cyclopropyl analogue (CAS 75180-46-0), in which the amine is attached to the cyclopropyl ring rather than the benzylic carbon, the target compound's amine is more sterically hindered, which predicts slower metabolic N-dealkylation by cytochrome P450 enzymes [1]. These differences in lipophilicity, basicity, and steric environment around the amine directly influence membrane permeability, metabolic stability, and off-target binding promiscuity.

Physicochemical profiling CNS drug-likeness Predicted ADME

Commercial Availability and Enantiomeric Purity: (S)-Enantiomer Is Supplied at ≥95% ee as a Defined Chiral Building Block

(S)-Cyclopropyl(4-fluorophenyl)methanamine is commercially available from multiple reputable suppliers at purities of ≥95% (HPLC), with the hydrochloride salt (CAS 1202478-48-5) offered at 95–98% purity . In contrast, the racemic cyclopropyl(4-fluorophenyl)methanamine hydrochloride (CAS 2197052-94-9) is supplied without enantiomeric specification, and the (R)-enantiomer (CAS 473732-87-5) must be sourced separately [1]. The availability of both enantiomers as discrete, analytically characterised entities enables researchers to conduct definitive chiral SAR studies, whereas reliance on the racemate introduces ambiguity in hit-to-lead progression. Vendors including Sigma-Aldrich (through Leyan/Shanghai Haohong) and Bidepharm provide batch-specific certificates of analysis including NMR, HPLC, and chiral purity data, facilitating GLP-compliant procurement for pharmaceutical development [2].

Enantiomeric purity Chiral procurement Quality control

Optimal Research and Industrial Application Scenarios for (S)-Cyclopropyl(4-fluorophenyl)methanamine


Chiral SAR Studies in Serotonin 5-HT₂C Agonist Programmes

Use (S)-cyclopropyl(4-fluorophenyl)methanamine as the defined (S)-enantiomer building block in head-to-head chiral pharmacology experiments against the (R)-enantiomer (CAS 473732-87-5) and the racemate (CAS 2197052-94-9). Based on the 175-fold enantiomeric potency difference observed in the analogous 2-PCPMA scaffold (5-HT₂C EC₅₀: 5.2 nM vs. 909 nM) [1], the single enantiomer is essential for establishing the eutomer/distomer relationship. The 4-fluorophenyl substituent is predicted to reduce 5-HT₂B off-target agonism, a key safety requirement for CNS programmes [2].

LSD1 (KDM1A) Inhibitor Medicinal Chemistry

Employ the compound as a chiral 1-arylcyclopropylamine pharmacophore for lysine-specific demethylase 1 (LSD1) inhibitor design. Arylcyclopropylamines constitute a validated chemotype for LSD1 inhibition, with the stereochemistry at the benzylic carbon influencing potency and selectivity over related FAD-dependent amine oxidases (MAO-A, MAO-B) [3]. The (S)-enantiomer provides a defined starting point for derivatisation at the amine, enabling exploration of N-substituted analogs with improved drug-like properties.

Scaffold-Hopping Campaigns Exploring 1,1-Disubstituted Cyclopropylamine Chemical Space

Deploy (S)-cyclopropyl(4-fluorophenyl)methanamine as a topologically distinct alternative to the widely patented 2-phenylcyclopropylmethylamine (2-PCPMA) scaffold [4]. The 1,1-disubstituted architecture places the amine directly on the benzylic centre, altering the vector of H-bonding interactions with target proteins relative to 2-PCPMA analogs. This scaffold hop enables exploration of non-overlapping intellectual property space while retaining the key 4-fluorophenyl and cyclopropyl pharmacophoric elements.

Chiral Intermediate for Asymmetric Synthesis of Complex Amine-Containing APIs

Utilise the compound as a chiral amine building block in the asymmetric synthesis of pharmaceutical intermediates, particularly for protease inhibitors and antiviral agents where the cyclopropylamine motif enhances metabolic stability [5]. The benzylic amine can undergo diastereoselective reactions (reductive amination, amide coupling, sulfonamide formation) while retaining stereochemical integrity, enabling construction of complex chiral architectures with defined absolute configuration.

Quote Request

Request a Quote for (S)-Cyclopropyl(4-fluorophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.